molecular formula C17H18N2O B5292778 N-(2-ethylphenyl)-1-indolinecarboxamide

N-(2-ethylphenyl)-1-indolinecarboxamide

Cat. No.: B5292778
M. Wt: 266.34 g/mol
InChI Key: CJMDHOWSESNBQI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-indolinecarboxamide is a synthetic organic compound offered for research and development purposes. It features an indoline core, a privileged structure in medicinal chemistry, which is often explored for its potential bioactivity. The molecule is composed of an indoline moiety linked via a carboxamide bridge to a 2-ethylphenyl substituent. This specific molecular architecture makes it a compound of interest in various scientific investigations. As a small molecule, its primary applications are within the field of life sciences and chemical biology. Researchers may utilize this compound as a key intermediate in organic synthesis or as a scaffold for the development of novel pharmacological tools. Its potential mechanism of action, while not yet fully characterized, would be highly dependent on the specific biological target under investigation. Like many carboxamide derivatives, it could be designed to interact with enzymes or cellular receptors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-13-7-3-5-9-15(13)18-17(20)19-12-11-14-8-4-6-10-16(14)19/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDHOWSESNBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-indolinecarboxamide typically involves the reaction of 2-ethylphenylamine with indoline-1-carboxylic acid or its derivatives. One common method is the condensation reaction between 2-ethylphenylamine and indoline-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane or toluene.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-ethylphenyl)-1-indolinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key differences between N-(2-ethylphenyl)-1-indolinecarboxamide and related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Weight Key Features References
This compound (Target) Indoline (saturated) 2-ethylphenyl on carboxamide nitrogen ~264.3* Flexible core; potential enhanced bioavailability
N-(benzoylphenyl)-1H-indole-2-carboxamides (1–6) Indole (aromatic) Benzoylphenyl groups at varying positions Not specified Aromatic core; substituents may modulate receptor binding
N-ethyl-2-methyl-2,3-dihydroindole-1-carboxamide 2,3-dihydroindole (partially saturated) N-ethyl, 2-methyl 204.27 Partial saturation; compact substituents
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Indole (aromatic) 1-methyl, 4-fluorophenyl carbonyl-ethyl 339.4 Electronegative fluorine; complex substituent
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Indole (aromatic) Dual indole moieties via ethyl linker 346.4 High molecular complexity; potential π-π interactions

*Estimated molecular weight based on formula C₁₆H₁₈N₂O.

Key Observations

Core Structure Differences
  • Indoline vs. Indole: The target compound’s saturated indoline core may confer greater conformational flexibility compared to aromatic indole derivatives (e.g., compounds in ).
  • Partial Saturation : The 2,3-dihydroindole in shares partial saturation with indoline but retains one double bond, offering intermediate rigidity.
Substituent Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in introduces electronegativity, which could enhance binding affinity in polar environments. In contrast, the target’s 2-ethylphenyl group is purely hydrophobic, favoring lipophilic interactions.
  • Complexity and Size : The dual indole structure in (MW 346.4) exceeds the target’s molecular weight (~264.3), suggesting higher steric hindrance and possible challenges in bioavailability.

Pharmacological Implications

While pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Indoline Derivatives : Saturation may improve blood-brain barrier penetration, making them candidates for CNS-targeted therapies.
  • Substituent Optimization : Bulky groups (e.g., benzoylphenyl in ) could enhance selectivity for specific receptors, whereas fluorine () might improve metabolic resistance.

Q & A

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform SAR studies?

  • Methodological Answer :
  • Electron density maps (Fo-Fc) highlight regions of conformational flexibility.
  • Hydrogen bond networks : Identify critical interactions (e.g., indoline NH with kinase hinge region).
  • Solvent-accessible surface area (SASA) analysis to optimize lipophilic efficiency (LipE) .

Controversial or Emerging Topics

Q. How can researchers reconcile conflicting reports on the compound’s mechanism of action in different cell lines?

  • Methodological Answer :
  • Cell lineage profiling : Compare genetic backgrounds (e.g., CRISPR screens for pathway dependencies).
  • Transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive lines.
  • Chemical proteomics to map context-dependent target engagement .

Q. What in silico tools validate the compound’s potential as a chemical probe for target deconvolution?

  • Methodological Answer :
  • Pharos (TCRD) : Prioritize targets based on expression in disease-relevant tissues.
  • ChEMBL bioactivity data : Cross-reference with known ligands of related targets.
  • PANTHER pathway analysis : Link predicted targets to signaling networks .

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